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Compound of Interest

Compound Name: Methyl (2S)-glycidate

Cat. No.: B038211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
(2S)-glycidate (also known as Methyl (S)-oxiranecarboxylate), a valuable chiral building block

in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for

acquiring these spectra.

Spectroscopic Data Summary
The empirical formula for Methyl (2S)-glycidate is C₄H₆O₃, with a molecular weight of 102.09

g/mol . Spectroscopic analyses are crucial for the structural elucidation and purity assessment

of this compound.

Table 1: ¹H NMR Spectroscopic Data for Methyl
Glycidate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b038211?utm_src=pdf-interest
https://www.benchchem.com/product/b038211?utm_src=pdf-body
https://www.benchchem.com/product/b038211?utm_src=pdf-body
https://www.benchchem.com/product/b038211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~3.80 s - OCH₃

~3.45 dd 2.5, 4.0 H-2

~2.95 dd 4.0, 5.5 H-3a

~2.75 dd 2.5, 5.5 H-3b

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is based on typical values for glycidic

esters and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Methyl
Glycidate

Chemical Shift (δ) ppm Assignment

~169.0 C=O (ester carbonyl)

~52.5 OCH₃ (methyl ester)

~48.0 C-2 (methine of epoxide)

~47.5 C-3 (methylene of epoxide)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data is based on typical values for glycidic

esters and may vary slightly based on experimental conditions.

Table 3: IR Spectroscopic Data for Methyl Glycidate
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Wavenumber (cm⁻¹) Intensity Assignment

~2950-3050 Medium
C-H stretch (alkane and

epoxide)

~1745 Strong C=O stretch (ester)

~1250 Strong C-O stretch (ester)

~850 Medium
C-O stretch (epoxide, ring

breathing)

Sample Preparation: Neat liquid film on NaCl or KBr plates.

Table 4: Mass Spectrometry Data for Methyl Glycidate
m/z Relative Intensity (%) Assignment

102 Moderate [M]⁺ (Molecular Ion)

71 High [M - OCH₃]⁺

59 High [COOCH₃]⁺

43 High [C₂H₃O]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 10-20 mg of Methyl (2S)-glycidate in 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.
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2. ¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

3. ¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):

Place one to two drops of neat Methyl (2S)-glycidate onto a salt plate (e.g., NaCl or KBr).

Place a second salt plate on top and gently press to form a thin liquid film.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b038211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. FTIR Analysis:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty salt plates should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
1. Sample Introduction:

Inlet System: Gas Chromatography (GC) for separation and introduction.

GC Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable.

Injection Volume: 1 µL of a dilute solution in a volatile solvent (e.g., dichloromethane or ethyl

acetate).

GC Oven Program: Start at a low temperature (e.g., 50°C), ramp to a higher temperature

(e.g., 250°C) to ensure elution.

2. Mass Analysis:

Ionization Method: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 30-200.
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Caption: Workflow for the spectroscopic analysis of Methyl (2S)-glycidate.
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Caption: Logical workflow for determining the enantiomeric purity of Methyl (2S)-glycidate
using chiral gas chromatography.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl (2S)-glycidate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038211#spectroscopic-data-nmr-ir-ms-of-methyl-2s-
glycidate]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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